ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate
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Description
Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is a chemical compound that contains 37 atoms in total, including 18 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Fluorine atom . It is also known as Ethyl (4-fluorobenzoyl)acetate .
Synthesis Analysis
Ethyl (4-fluorobenzoyl)acetate is used as a reactant in various chemical reactions. It has been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments . It has also been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .Molecular Structure Analysis
The molecular structure of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate consists of 38 bonds in total, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .Chemical Reactions Analysis
As a reactant, ethyl (4-fluorobenzoyl)acetate has been used in oxidative cross-coupling with indoles via dioxygen activation, cyclization of keto esters for the synthesis of pyrones, Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives, and Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .Physical And Chemical Properties Analysis
Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) . The molecular formula is FC6H4COCH2CO2C2H5 .Safety And Hazards
While specific safety data for ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate was not found, similar compounds like 2-Bromo-4`-fluoroacetophenone are known to cause severe skin burns and eye damage. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The potential applications of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate and similar compounds in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury are promising areas for future research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic benefits.
properties
IUPAC Name |
ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBCJJCMLRNIG-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate |
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